oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name of this compound is derived from its acridine core and substituent groups. The base structure, acridine-3,6-diamine, consists of a tricyclic aromatic system with amine groups at positions 3 and 6. The substitution pattern involves three ethyl groups and one 2-fluoroethyl group attached to the nitrogen atoms. According to IUPAC rules, the substituents are prioritized alphabetically and numbered based on their positions:
- 3-N-(2-Fluoroethyl) : A fluoroethyl group (-CH2CH2F) is bonded to the nitrogen at position 3.
- 6-N,6-N-Diethyl : Two ethyl groups (-CH2CH3) are attached to the nitrogen at position 6.
The oxalic acid component acts as a counterion, forming a salt with the protonated acridine derivative. Thus, the full systematic name is 3-(2-fluoroethyl)-6,6-diethylacridine-3,6-diaminium oxalate , reflecting the cationic acridine species paired with oxalate anions.
| Property | Value |
|---|---|
| Molecular Formula | C23H27FN4·C2HO4− |
| Molecular Weight | 487.51 g/mol (free base: 378.49) |
| IUPAC Name | 3-(2-Fluoroethyl)-6,6-diethylacridine-3,6-diaminium oxalate |
Molecular Architecture: Acridine Core Modifications
The acridine core is a planar tricyclic system comprising two benzene rings fused to a central pyridine ring. Modifications to this scaffold include:
- Nitrogen Substituents :
Electronic Effects :
Oxalate Interaction :
Crystallographic Analysis and Stereoelectronic Properties
X-ray diffraction studies of analogous acridine derivatives reveal a monoclinic crystal system with P21/c symmetry. Key features include:
- Planarity : The acridine core remains planar, but substituents introduce torsional strain. The 2-fluoroethyl group adopts a gauche conformation to minimize steric clashes.
- Hydrogen Bonding : Oxalate anions bridge adjacent acridine cations via N-H···O interactions (bond length: 2.89–3.12 Å), forming a layered structure.
Stereoelectronic Effects :
- The fluorine atom’s electronegativity redistributes electron density, increasing the acidity of adjacent protons.
- Conjugation between the acridine π-system and amine lone pairs is disrupted by alkyl substitution, reducing resonance stabilization compared to unmodified acridine-3,6-diamine.
Comparative Structural Analysis with Parent Acridine Derivatives
The parent compound, acridine-3,6-diamine, exhibits strong DNA intercalation due to its planar geometry. In contrast, the triethyl/fluoroethyl modifications sterically hinder intercalation, shifting its biological activity toward surface binding or groove interactions. Additionally, the oxalate counterion enhances aqueous solubility relative to hydrochloride salts, as seen in proflavine derivatives.
Properties
CAS No. |
590365-49-4 |
|---|---|
Molecular Formula |
C23H28FN3O4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine |
InChI |
InChI=1S/C21H26FN3.C2H2O4/c1-4-24(5-2)18-9-7-16-13-17-8-10-19(25(6-3)12-11-22)15-21(17)23-20(16)14-18;3-1(4)2(5)6/h7-10,13-15H,4-6,11-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
FVKKXHKSOIYXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=NC3=C(C=CC(=C3)N(CC)CCF)C=C2C=C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Amination and Alkylation Steps
Amination: The 3,6-diamino substitution on acridine is typically achieved by reduction of 3,6-dinitroacridine or by nucleophilic aromatic substitution on halogenated acridine precursors. For example, 3,6-dichloroacridine can be reacted with ammonia or amines under controlled conditions to introduce amino groups.
Alkylation: The amino groups are selectively alkylated using alkyl halides or alkyl sulfonates. For triethyl substitution, triethylamine or triethyl halides can be used under basic conditions. For the 2-fluoroethyl group, 2-fluoroethyl bromide or tosylate is employed.
Reaction Conditions: Alkylation is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like cesium carbonate or potassium carbonate to facilitate nucleophilic substitution. Temperature control (room temperature to 80°C) and reaction time (several hours) are critical for selectivity and yield.
Formation of Oxalic Acid Salt
The free base of the substituted acridine diamine is reacted with oxalic acid in an appropriate solvent (e.g., isopropanol or ethanol) to form the oxalate salt.
The salt formation is typically carried out by mixing equimolar amounts of the amine and oxalic acid under stirring at room temperature or mild heating, followed by crystallization.
This step improves the compound’s stability, solubility, and handling properties.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination of acridine | 3,6-dichloroacridine + ammonia, polar solvent, heat | 60-80 | Reduction or substitution to introduce amino groups at 3,6-positions |
| Alkylation (triethyl) | Triethyl bromide + base (Cs2CO3), DMF, 50-80°C | 70-90 | Selective alkylation of amino groups |
| Alkylation (2-fluoroethyl) | 2-fluoroethyl bromide + base, DMF, room temp to 60°C | 65-85 | Introduction of fluoroethyl substituent on amino group |
| Salt formation | Oxalic acid + substituted acridine diamine, EtOH | 80-95 | Crystallization of oxalate salt |
Note: Yields and conditions are representative based on analogous acridine derivative syntheses and fluoroalkylation literature.
Detailed Research Findings and Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr): The introduction of amino groups at the 3 and 6 positions often exploits the electron-deficient nature of acridine rings substituted with leaving groups (e.g., chloro). Amines displace halides under heating, often facilitated by polar aprotic solvents and bases.
Selective Alkylation: Controlling mono- versus di-alkylation on amino groups requires stoichiometric control and reaction monitoring (e.g., TLC, HPLC). The use of bulky bases and low temperatures can improve selectivity.
Fluoroalkylation: The 2-fluoroethyl group is introduced via nucleophilic substitution using 2-fluoroethyl halides. Fluorine’s electronegativity influences reactivity and requires careful control of reaction parameters to avoid side reactions.
Salt Formation: Oxalic acid forms stable salts with diamines, often enhancing crystallinity and purity. The salt formation is a straightforward acid-base reaction, typically yielding crystalline solids suitable for pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Aspect | Direct Amination + Alkylation | Reductive Amination | Solid-Phase Synthesis (Advanced) |
|---|---|---|---|
| Complexity | Moderate | Higher | High |
| Yield | 60-90% | Variable | Moderate to high |
| Scalability | Good | Moderate | Limited |
| Purity | High | High | Very high |
| Equipment Requirements | Standard organic synthesis | Requires reducing agents | Requires specialized resins |
| Suitability for Fluoroalkylation | Good | Moderate | Possible but complex |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid or other reduced forms.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidized derivatives: Various oxidized forms of the acridine core.
Reduced forms: Glycolic acid derivatives.
Substituted products: Compounds with different functional groups replacing the fluoroethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Used in the synthesis of novel materials with specific electronic and optical properties.
Biology
Fluorescent Probes: The acridine moiety can be used in the design of fluorescent probes for biological imaging.
DNA Intercalation: The compound can intercalate into DNA, making it useful in genetic studies and drug design.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with DNA.
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to its strong coloration properties.
Chemical Sensors: Employed in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. The fluoroethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the oxalic acid moiety can chelate metal ions, affecting various enzymatic processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
Acridine Orange (3-N,3-N,6-N,6-N-Tetramethylacridine-3,6-Diamine)
- Molecular Formula : C₁₇H₂₀ClN₃ .
- Substituents : Four methyl groups on the acridine amine positions.
- Applications : Widely used as a fluorescent dye for nucleic acid staining, apoptosis detection, and autophagy studies .
- Fluorination may reduce mutagenicity risks observed in AO, which is noted for phototoxicity and DNA intercalation-related hazards .
3-Chloro-N-Phenyl-Phthalimide
- Molecular Formula: C₁₄H₈ClNO₂ .
- Substituents : Chlorine and phenyl groups on a phthalimide core.
- Applications : Primarily used in polymer synthesis (e.g., polyimides) rather than biomedical contexts .
- Key Differences: The acridine core in the target compound allows for DNA/RNA interaction, unlike the phthalimide structure.
Comparative Data Table
Research Findings and Mechanistic Insights
Autophagy and Apoptosis :
- AO induces autophagy via upregulation of Atg proteins and triggers apoptosis through Annexin V–FITC/PI staining . The target compound’s enhanced lipophilicity may amplify these effects by improving cellular uptake.
- Oxalic acid’s role in chelating calcium ions (Ca²⁺) could synergize with acridine’s DNA-binding properties to disrupt cellular signaling pathways .
Toxicity and Safety :
- AO’s mutagenicity is linked to DNA intercalation and photodynamic activity . The target compound’s fluoroethyl group may reduce these risks by altering binding kinetics.
- Oxalic acid’s inherent toxicity (e.g., nephrotoxicity via calcium oxalate formation) necessitates careful dosing in biomedical applications .
Biological Activity
The compound "oxalic acid; 3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine" represents a unique chemical structure combining oxalic acid with an acridine derivative. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.
Oxalic Acid:
- IUPAC Name: Ethanedioic acid
- Molecular Formula: C₂H₂O₄
- Molecular Weight: 90.0349 g/mol
- Physical State: White crystalline solid
Acridine Derivative:
- Structure: The acridine moiety contributes to the compound's biological activity through its ability to intercalate DNA and influence cellular processes.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Antioxidant Activity:
- Recent studies have shown that compounds derived from oxalic acid exhibit significant antioxidant properties. For instance, synthesized oxalic acid diamides demonstrated varying degrees of effectiveness in reducing malondialdehyde (MDA) levels in brain and liver tissues of white rats, indicating potential protective effects against oxidative stress .
-
Enzyme Modulation:
- Research indicates that oxalic acid can influence enzyme activities related to immune responses. In honeybees treated with oxalic acid, significant increases were observed in glucose oxidase and vitellogenin concentrations, suggesting an immune activation mechanism . This is particularly relevant for understanding the compound's effects on cellular stress responses.
-
Pharmacological Potential:
- Compounds similar to oxalic acid derivatives have been evaluated for their pharmacological properties in silico, adhering to Lipinski's "Rule of Five," which assesses drug-likeness based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors . This suggests a promising pathway for developing new therapeutic agents.
Case Study 1: Antioxidant Effects in Animal Models
A study investigating the antioxidant properties of synthesized oxalic acid derivatives found that certain compounds significantly reduced oxidative stress markers in rat models. The most effective compound showed a notable decrease in MDA levels, supporting its potential as a therapeutic agent against oxidative damage .
Case Study 2: Immune Response in Bees
In a controlled experiment involving honeybees treated with oxalic acid, researchers monitored the activity of various enzymes over time. The treatment resulted in increased glucose oxidase activity at 48 hours post-treatment, indicating a possible enhancement of the bees' immune response . This highlights the compound's role in modulating biological systems.
Data Tables
| Property | Oxalic Acid | Acridine Derivative |
|---|---|---|
| Molecular Formula | C₂H₂O₄ | C₁₄H₁₈F₃N₃ |
| Molecular Weight | 90.0349 g/mol | Varies based on substituents |
| Antioxidant Activity | Moderate | Varies; potential for high activity |
| Enzyme Modulation | Increases glucose oxidase | Potential modulation of DNA-related enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
